Indirubin E804
Overview
Description
Indirubin derivative E804, also known as indirubin-3′-oxime 2,3-dihydroxypropyl ether, is a synthetic compound derived from indirubin. Indirubin is a naturally occurring compound found in the indigo plant and has been traditionally used in Chinese medicine. E804 has garnered significant attention due to its potent biological activities, particularly its anticancer properties. It is known to inhibit cyclin-dependent kinases and signal transducer and activator of transcription proteins, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
Indirubin E804 has been found to interact with several molecular targets within cells. It is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) , Glycogen Synthase Kinase-3β (GSK3β) , and Insulin-like Growth Factor 1 Receptor (IGF1R) . It also blocks Signal Transducer and Activator of Transcription-3 (STAT3) signaling . These targets play crucial roles in cell proliferation, apoptosis, and inflammation .
Mode of Action
This compound acts as an ATP-competitive inhibitor of CDKs and GSK3β, achieving IC50 values down to the low nanomolar range . It blocks STAT3 signaling in human breast and prostate cancer cells and inhibits Src kinase activity . It also inhibits IGF1R with an IC50 of 0.65 μM .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits angiogenesis by decreasing the phosphorylation of VEGF receptor (VEGFR)-2, AKT, and extracellular signal-regulated kinase in VEGF-treated HUVECs . It also modulates immune response with activation of the pro-inflammatory effects in lipopolysaccharide (LPS)-treated macrophages .
Pharmacokinetics
This compound is poorly soluble in water, which limits its bioavailability . The development of self-emulsifying drug delivery systems (sedds) has been shown to increase the bioavailability of this compound .
Result of Action
This compound significantly decreases proliferation, migration, and tube formation of vascular endothelial growth factor (VEGF)-treated HUVECs . It also inhibits angiogenesis and tumor growth in vivo . Immunohistochemistry reveals a decreased CD31 microvessel density index and Ki-67 proliferative index, but an increased apoptosis index in E804-treated tumors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of E804 can be enhanced by formulating it in different self-emulsifying drug delivery systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indirubin derivative E804 involves several steps. The starting material, indirubin, undergoes oximation to form indirubin-3′-oxime. This intermediate is then reacted with 2,3-dihydroxypropyl ether under specific conditions to yield E804. The reaction typically requires a solvent such as ethanol and a catalyst like 1,1,3,3-tetramethylguanidine .
Industrial Production Methods: Industrial production of E804 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Indirubin derivative E804 undergoes various chemical reactions, including:
Oxidation: E804 can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on E804, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized compounds .
Scientific Research Applications
Indirubin derivative E804 has a wide range of scientific research applications:
Chemistry: E804 is used as a model compound to study the effects of structural modifications on biological activity.
Biology: It is employed in cell biology research to investigate its effects on cell cycle regulation and apoptosis.
Medicine: E804 has shown promise in preclinical studies as an anticancer agent, particularly in inhibiting the growth of breast and prostate cancer cells
Comparison with Similar Compounds
Indirubin-3′-oxime: Another derivative of indirubin with similar anticancer properties.
Indirubin-3-acetoxime: Known for its ability to inhibit CDKs and induce apoptosis in cancer cells.
Indirubin-5-sulfonate: Exhibits anti-inflammatory and anticancer activities.
Uniqueness of E804: Indirubin derivative E804 stands out due to its potent inhibition of multiple molecular targets, including CDKs, STAT proteins, and IGF1R. This multi-targeted approach enhances its efficacy as an anticancer agent and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOSIFOFWWXXIG-PTGBLXJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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